molecular formula C5H9N3O B6353098 (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1217650-21-9

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B6353098
CAS No.: 1217650-21-9
M. Wt: 127.14 g/mol
InChI Key: VZKFDBDBHDMKHK-VKHMYHEASA-N
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Description

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-oxadiazole with ethanamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylisonicotinic acid
  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • Isoquinoline-3-carboxylic acid

Uniqueness

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of the oxadiazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFDBDBHDMKHK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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